(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol
Overview
Description
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4BrClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique combination of halogen atoms (bromine, chlorine, and fluorine) attached to the pyridine ring, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, the synthesis might start with 2-chloro-5-bromopyridine, which undergoes fluorination and subsequent hydroxymethylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient halogenation and hydroxymethylation processes .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups .
Scientific Research Applications
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxymethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-3-fluoropyridine
Uniqueness
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol is unique due to the presence of three different halogen atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of halogens is not commonly found in other pyridine derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-bromo-2-chloro-3-fluoropyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALBJZIOHADHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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